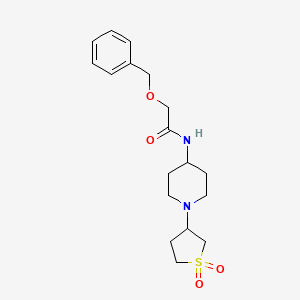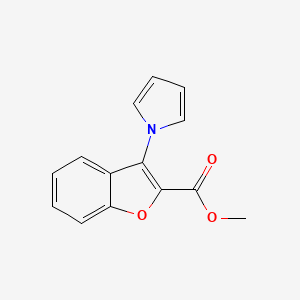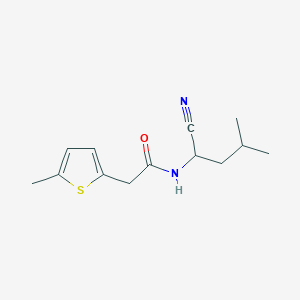
2-Cyano-N-(4-cyanooxan-4-yl)-4-phenylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyano-N-(4-cyanooxan-4-yl)-4-phenylbutanamide, also known as CB-13, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. This compound was first synthesized in the early 2000s and has since been the subject of numerous scientific studies.
Mecanismo De Acción
2-Cyano-N-(4-cyanooxan-4-yl)-4-phenylbutanamide acts as a selective agonist of the cannabinoid receptor CB2, which is primarily expressed in immune cells and has been implicated in the regulation of inflammation and immune function. 2-Cyano-N-(4-cyanooxan-4-yl)-4-phenylbutanamide has been shown to activate CB2 receptors in a dose-dependent manner, leading to the inhibition of pro-inflammatory cytokine production and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-Cyano-N-(4-cyanooxan-4-yl)-4-phenylbutanamide has been shown to have a range of biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production, the induction of apoptosis in cancer cells, and the modulation of immune function. Additionally, 2-Cyano-N-(4-cyanooxan-4-yl)-4-phenylbutanamide has been shown to have analgesic and anti-inflammatory effects in preclinical models of pain and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-Cyano-N-(4-cyanooxan-4-yl)-4-phenylbutanamide is its potency and selectivity for the CB2 receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, 2-Cyano-N-(4-cyanooxan-4-yl)-4-phenylbutanamide is a relatively new compound and its long-term safety and efficacy have not been established. Additionally, the synthesis of 2-Cyano-N-(4-cyanooxan-4-yl)-4-phenylbutanamide is complex and requires specialized equipment and expertise.
Direcciones Futuras
There are several future directions for research on 2-Cyano-N-(4-cyanooxan-4-yl)-4-phenylbutanamide. One area of interest is the potential therapeutic applications of 2-Cyano-N-(4-cyanooxan-4-yl)-4-phenylbutanamide in the treatment of neurological disorders, such as multiple sclerosis and neuropathic pain. Additionally, further studies are needed to elucidate the mechanism of action of 2-Cyano-N-(4-cyanooxan-4-yl)-4-phenylbutanamide and to investigate its potential as a treatment for cancer. Finally, the safety and efficacy of 2-Cyano-N-(4-cyanooxan-4-yl)-4-phenylbutanamide in humans need to be established through clinical trials.
Métodos De Síntesis
The synthesis of 2-Cyano-N-(4-cyanooxan-4-yl)-4-phenylbutanamide involves a multi-step process that begins with the reaction of 4-cyanooxan-4-yl chloride with 2-amino-4-phenylbutanenitrile to form 2-cyano-N-(4-cyanooxan-4-yl)-4-phenylbutanamide. The compound is then purified using column chromatography and characterized using various spectroscopic techniques. The synthesis of 2-Cyano-N-(4-cyanooxan-4-yl)-4-phenylbutanamide is relatively complex and requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
2-Cyano-N-(4-cyanooxan-4-yl)-4-phenylbutanamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of various neurological disorders. It has been shown to have potent analgesic, anti-inflammatory, and neuroprotective effects in preclinical studies. 2-Cyano-N-(4-cyanooxan-4-yl)-4-phenylbutanamide has also been investigated as a potential treatment for cancer, as it has been shown to inhibit the growth and proliferation of cancer cells in vitro.
Propiedades
IUPAC Name |
2-cyano-N-(4-cyanooxan-4-yl)-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c18-12-15(7-6-14-4-2-1-3-5-14)16(21)20-17(13-19)8-10-22-11-9-17/h1-5,15H,6-11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBYUCPVJGOEEIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C#N)NC(=O)C(CCC2=CC=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-N-(4-cyanooxan-4-yl)-4-phenylbutanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}-2-(4-methylpiperidin-1-yl)-1,3-benzothiazole](/img/structure/B2440146.png)


![2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2440150.png)
![(Z)-3-(((3,4-difluorophenyl)amino)methylene)-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2440152.png)

![2-[1-(Benzotriazol-1-yl)ethyl]-6-methylphenol](/img/structure/B2440154.png)


![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2440158.png)
![4-chloro-N-[(4-ethyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide](/img/structure/B2440164.png)

![N-(4-{[(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)amino]sulfonyl}phenyl)butanamide](/img/structure/B2440166.png)